2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives with various carboxylic acid derivatives. One common method includes the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization under boiling conditions . Another approach involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride with 2,3-diaminopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antimicrobial activities.
Imidazo[4,5-b]pyridine: Exhibits analgesic and anti-inflammatory properties.
Imidazo[1,5-a]pyridine: Used in the development of luminescent materials and optoelectronic devices
Uniqueness
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-9-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-3-2-6-13-9-5-1-4-8(9)12-10(7)13/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
JXAALQAISZDZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N3C=CC=C(C3=N2)C(=O)O |
Origin of Product |
United States |
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